2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
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Overview
Description
2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound with the molecular formula C15H15N5OS2 and a molecular weight of 345.448 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves the reaction of 2-thiophenecarbaldehyde with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl hydrazine under controlled conditions. The reaction is carried out in an appropriate solvent, often ethanol or methanol, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring and the triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the triazole ring is known to interact with various enzymes and receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone: Similar structure with a methyl group on the thiophene ring.
2-Thiophenecarboxaldehyde: A simpler compound with a similar thiophene ring but lacking the triazole and hydrazone moieties.
Uniqueness
2-Thiophenecarbaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is unique due to its combination of a thiophene ring, a triazole moiety, and a hydrazone linkage. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds .
Properties
CAS No. |
624725-00-4 |
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Molecular Formula |
C15H15N5OS2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H15N5OS2/c1-2-21-12-7-5-11(6-8-12)14-17-18-15(22)20(14)19-16-10-13-4-3-9-23-13/h3-10,19H,2H2,1H3,(H,18,22)/b16-10+ |
InChI Key |
FMEUABWEYIURGK-MHWRWJLKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CS3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CS3 |
Origin of Product |
United States |
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